N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a fluorophenyl group, an oxadiazol group, and a pyrrol group .
Molecular Structure Analysis
The molecular formula of the compound is C27H23FN4O4 . It has a complex structure with multiple rings, including a benzodioxol ring, a fluorophenyl ring, an oxadiazol ring, and a pyrrol ring .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, and its molar refractivity is 130.1±0.5 cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . Its ACD/LogP value is 2.86, indicating its relative hydrophobicity .Scientific Research Applications
Anti-inflammatory Applications
The synthesis of novel derivatives related to the compound has been reported, showing significant anti-inflammatory activity. Derivatives such as those synthesized by Sunder and Maleraju (2013) have shown promising results in this area, suggesting potential therapeutic applications for inflammatory conditions (K. Sunder, Jayapal Maleraju, 2013).
Antimicrobial and Antitubercular Activity
Research has also focused on the antimicrobial properties of derivatives, with compounds synthesized for this purpose exhibiting significant activity. Studies by Ramalingam, Ramesh, and Sreenivasulu (2019) have found these compounds to be effective against various bacterial strains, indicating their potential as antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anticancer and MMP-9 Inhibition
Oxadiazole, thiadiazole, and triazole derivatives, including those related to the compound , have been synthesized and evaluated for their anticancer effects. These studies have highlighted their potential in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in tumor progression. Özdemir et al. (2017) have found specific derivatives to show promising cytotoxic effects against human lung adenocarcinoma and glioma cell lines without causing toxicity to non-cancerous cells (A. Özdemir, Belgin Sever, M. Altıntop, H. Temel, Ö. Atlı, M. Baysal, Fatih Demirci, 2017).
Drug-likeness and Molecular Docking Studies
In silico approaches have been used to predict the drug-likeness and perform molecular docking studies of derivatives to evaluate their potential as therapeutic agents. Pandya and colleagues (2019) synthesized a library of compounds and assessed them for antibacterial, antifungal, and antimycobacterial activity, revealing good to moderate activity against several strains. These compounds also displayed excellent drug-likeness properties, indicating their potential for further development into therapeutic agents (K. Pandya, B. Dave, Rajeshri J Patel, P. Desai, 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c23-16-6-4-15(5-7-16)21-25-22(31-26-21)17-2-1-9-27(17)12-20(28)24-11-14-3-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGUAVLWPHVYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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